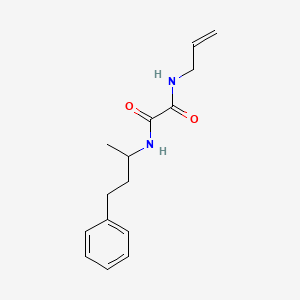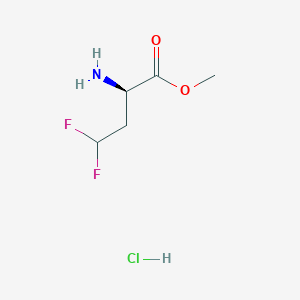![molecular formula C23H18ClN5O2S B2404134 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-55-4](/img/structure/B2404134.png)
3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring. It also has a sulfonyl group attached to a chlorophenyl ring, and an amine group attached to a dimethylphenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 463.94 . Other specific physical and chemical properties are not provided in the available literature.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
Research into triazoloquinazolinone derivatives has provided insights into their synthesis and molecular structure. For instance, the preparation of [1,2,4]triazoloquinazolinium betaines showcases the synthetic routes to access these compounds, highlighting their complex molecular arrangements and potential for further chemical modifications (Crabb et al., 1999). This foundational knowledge is crucial for exploring the applications of triazoloquinazolinone derivatives in various scientific fields.
Potential in Medicinal Chemistry
Although the explicit request was to avoid drug-related information, it's noteworthy that the structural framework of triazoloquinazolinones has been investigated for potential therapeutic applications. For instance, studies on derivatives for their antihistaminic properties provide a basis for understanding the broader implications of these compounds in medicinal chemistry, even when focusing on the non-pharmacological aspects (Alagarsamy et al., 2008).
Antimicrobial and Anticancer Research
Compounds related to 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been evaluated for their antimicrobial and anticancer activities. For example, triazole derivatives have shown promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, certain derivatives have been investigated for their anticancer properties, indicating the relevance of these compounds in cancer research (Reddy et al., 2015).
Heterocyclic Chemistry and Synthetic Applications
The versatility of triazoloquinazolinones extends into heterocyclic chemistry, where their reactions and synthetic applications are explored. For instance, the synthesis of novel heterocycles from amino[1,2,4]triazoloquinazolines demonstrates the compound's role in generating diverse molecular structures with potential utility across various scientific domains (Chern et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDCMMRAXJPMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)

![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)



![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
